molecular formula C13H15ClN4O2S B2591405 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797330-04-1

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2591405
CAS No.: 1797330-04-1
M. Wt: 326.8
InChI Key: RKXVCJMLHYLJTR-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the dimethylamino group.

    Hydrolysis Products: Benzenesulfonic acid and pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a dimethylamino-pyrimidine moiety enhances its versatility in chemical synthesis and its potential as a pharmacophore .

Properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-18(2)13-7-8-15-12(17-13)9-16-21(19,20)11-6-4-3-5-10(11)14/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVCJMLHYLJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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